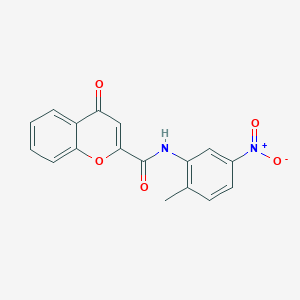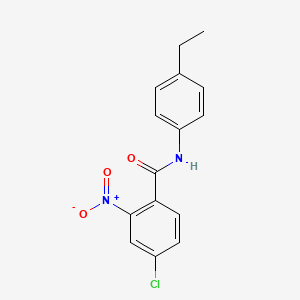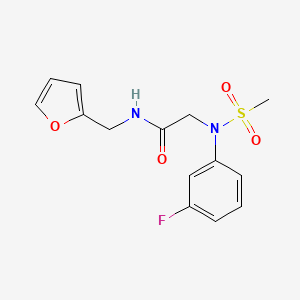
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, also known as MNCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been used as a building block for the synthesis of fluorescent and luminescent materials. In environmental science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. For example, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicinal chemistry, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. In material science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has been shown to exhibit fluorescence and luminescence properties, making it useful for optical applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments, including its ease of synthesis, low cost, and diverse applications. However, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Careful consideration should be given to the concentration and application of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide in lab experiments to ensure accurate and safe results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide could be further studied for its potential as a therapeutic agent for various diseases. In material science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide could be further studied for its optical properties and potential applications in sensors and imaging. In environmental science, N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide could be further studied for its potential use in detecting and removing heavy metal ions from water.
Conclusion
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, or N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide, is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, careful consideration should be given to its concentration and application in lab experiments. Further research is needed to fully understand the potential of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide and its mechanism of action.
Synthesemethoden
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide can be synthesized using a one-pot, three-component reaction involving 3-acetylcoumarin, 2-methyl-5-nitroaniline, and isatoic anhydride. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The yield of N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-6-7-11(19(22)23)8-13(10)18-17(21)16-9-14(20)12-4-2-3-5-15(12)24-16/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCJPLLVWQKHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)

![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)


![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)

![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)
![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)